molecular formula C9H17F3N2 B11894570 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine CAS No. 869493-49-2

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine

Cat. No.: B11894570
CAS No.: 869493-49-2
M. Wt: 210.24 g/mol
InChI Key: LXBHHKCLIVEIKK-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine typically involves the reaction of 4-(Trifluoromethyl)piperidine with propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine is unique due to its specific combination of a trifluoromethyl group, a piperidine ring, and a propylamine chain.

Properties

CAS No.

869493-49-2

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C9H17F3N2/c10-9(11,12)8-2-6-14(7-3-8)5-1-4-13/h8H,1-7,13H2

InChI Key

LXBHHKCLIVEIKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCN

Origin of Product

United States

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